Mao-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

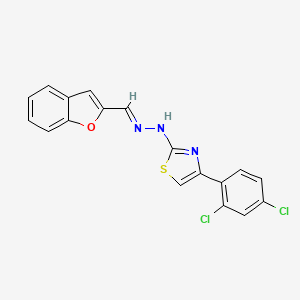

C18H11Cl2N3OS |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

N-[(E)-1-benzofuran-2-ylmethylideneamino]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C18H11Cl2N3OS/c19-12-5-6-14(15(20)8-12)16-10-25-18(22-16)23-21-9-13-7-11-3-1-2-4-17(11)24-13/h1-10H,(H,22,23)/b21-9+ |

InChI Key |

IPZRVBNSMGZXTO-ZVBGSRNCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)/C=N/NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C=NNC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Monoamine Oxidase (MAO) Inhibitors

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial in the regulation of various neurotransmitters and neuromodulators in the central nervous system and peripheral tissues. These enzymes, specifically MAO-A and MAO-B, are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamines, including serotonin, dopamine, norepinephrine, and phenylethylamine.[1][2][3] The dysregulation of MAO activity has been implicated in a range of psychiatric and neurological disorders such as depression, anxiety, Parkinson's disease, and Alzheimer's disease.[3][4][5][6] Consequently, inhibitors of MAO have been a cornerstone in the development of therapeutics for these conditions.[2][5] This guide provides a detailed overview of the mechanism of action of MAO inhibitors, experimental protocols for their characterization, and relevant signaling pathways.

While the specific compound "Mao-IN-4" did not yield specific data in the conducted literature search, this guide will focus on the well-established principles of MAO inhibition, providing a foundational understanding applicable to the study of any novel MAO inhibitor.

Core Mechanism of Action

The primary mechanism of action of MAO inhibitors is the blockage of the monoamine oxidase enzyme.[4] This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft.[2][7] This enhanced neurotransmitter concentration is believed to be the basis for the therapeutic effects of MAO inhibitors in treating mood and anxiety disorders.[2][7]

MAO enzymes catalyze the oxidative deamination of monoamines, a process that involves the removal of an amine group.[3] This reaction occurs in two main steps. First, the flavin adenine dinucleotide (FAD) cofactor, which is covalently bound to the enzyme, oxidizes the amine substrate to an imine. In the second step, the imine is hydrolyzed to an aldehyde or ketone, releasing ammonia.[5] MAO inhibitors bind to the enzyme, preventing the substrate from accessing the active site and thereby inhibiting this catalytic process. These inhibitors can be classified as reversible or irreversible.[4]

MAO Isoforms: A Comparative Overview

There are two primary isoforms of monoamine oxidase, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor sensitivity, and tissue distribution.[2][3][4] A clear understanding of these differences is critical for the development of selective MAO inhibitors with improved therapeutic profiles and reduced side effects.

| Feature | MAO-A | MAO-B |

| Primary Substrates | Serotonin, Norepinephrine, Dopamine[2][3][5][7] | Phenylethylamine, Benzylamine, Dopamine[2][3][5] |

| Selective Inhibitors | Clorgyline | Selegiline (Deprenyl)[8] |

| Tissue Distribution | Placenta, Gut, Liver, Neurons, Astroglia[2][3] | Brain, Liver, Platelets, Neurons, Astroglia[2][3][4] |

| Therapeutic Target | Depression, Anxiety Disorders[9] | Parkinson's Disease, Alzheimer's Disease[9] |

Signaling Pathways Modulated by MAO Inhibition

The inhibition of MAO activity leads to the modulation of several downstream signaling pathways due to the increased availability of monoamine neurotransmitters. These neurotransmitters bind to their respective receptors, initiating a cascade of intracellular events. For instance, increased serotonin levels can activate various serotonin receptors, influencing pathways involved in mood regulation. Similarly, elevated dopamine levels can impact pathways crucial for motor control and reward.

The expression of MAO itself is regulated by various signaling pathways. For example, the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways have been shown to regulate the expression of the human MAO-B gene.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selfhacked.com [selfhacked.com]

- 7. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 8. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of Mao-IN-4: A Technical Guide for Researchers

An In-depth Overview of a Novel Monoamine Oxidase Inhibitor for Neurological Disorder Research

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Mao-IN-4, a potent inhibitor of monoamine oxidases (MAO). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MAO inhibitors in neurological disorders such as depression and Parkinson's disease.

Introduction to this compound

This compound, systematically named 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, is a novel small molecule identified as a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3] Developed as part of a series of benzofuran–thiazolylhydrazone derivatives, this compound has shown significant inhibitory activity in in vitro studies, making it a valuable tool for research into the roles of MAO enzymes in the pathophysiology of neurological and psychiatric conditions.

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is the basis for the therapeutic effects of several established antidepressant and anti-Parkinsonian drugs.

Quantitative Data Summary

The inhibitory potency of this compound against human MAO-A and MAO-B enzymes was determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Enzyme | IC50 (μM) |

| This compound (Compound 2l) | MAO-A | 0.073 ± 0.003 |

| This compound (Compound 2l) | MAO-B | 0.75 ± 0.03 |

Table 1: In vitro inhibitory activity of this compound against human MAO-A and MAO-B. Data from Osmani̇ye D, et al. ACS Omega. 2024.[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the in vitro evaluation of its monoamine oxidase inhibitory activity.

Synthesis of this compound (Compound 2l)

The synthesis of this compound is a two-step process starting from commercially available reagents.[1][2]

Step 1: Synthesis of 2-(Benzofuran-2-ylmethylene)hydrazine-1-carbothioamide (Intermediate 1)

-

Dissolve benzofuran-2-carbaldehyde (0.03 mol) and thiosemicarbazide (0.03 mol) in ethanol.

-

Reflux the mixture for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash with cold ethanol to yield the intermediate carbothioamide.

Step 2: Synthesis of 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole (this compound)

-

Dissolve the intermediate 2-(benzofuran-2-ylmethylene)hydrazine-1-carbothioamide (0.001 mol) and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (0.001 mol) in ethanol.

-

Reflux the mixture for 4 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction vessel to room temperature.

-

Filter the precipitated product, wash with ethanol, and dry to obtain this compound.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

The inhibitory activity of this compound against MAO-A and MAO-B is determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[4][5][6][7]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

p-Tyramine hydrochloride (MAO substrate)

-

Amplex Red reagent (or similar fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Moclobemide (MAO-A selective inhibitor control)

-

Selegiline (MAO-B selective inhibitor control)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compounds by diluting the stock solution in phosphate buffer.

-

Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the MAO enzyme solution (either MAO-A or MAO-B).

-

Add the test compound solution (this compound or control inhibitor) at various concentrations.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a microplate reader (Excitation: ~535 nm, Emission: ~587 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Visualizations

This compound Synthesis Workflow

Caption: Synthetic pathway for this compound.

Monoamine Oxidase Signaling Pathway and Inhibition

Caption: Mechanism of MAO and its inhibition.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow of the MAO inhibition assay.

References

- 1. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran-Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. content.abcam.com [content.abcam.com]

- 7. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Binding of Mao-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Mao-IN-4, a potent inhibitor of monoamine oxidases (MAOs). This document details the target protein, quantitative binding data, relevant signaling pathways, and the experimental protocols used to determine its activity.

Target Protein Identification and Function

The primary molecular targets of this compound are the two isoforms of monoamine oxidase: MAO-A and MAO-B .[1] These enzymes are flavin-containing amine oxidoreductases located on the outer mitochondrial membrane.[2][3][4] They play a crucial role in the central nervous system and peripheral tissues by catalyzing the oxidative deamination of various endogenous and exogenous monoamines, including neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7]

-

MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine and is a key target for antidepressant drugs.[2][6][7]

-

MAO-B preferentially metabolizes phenylethylamine, benzylamine, and dopamine, and its inhibitors are utilized in the treatment of Parkinson's disease and other neurodegenerative disorders.[2][7]

The catalytic activity of MAOs leads to the production of aldehydes, ammonia, and hydrogen peroxide (H₂O₂), which, if produced in excess, can contribute to oxidative stress.[8][9]

Quantitative Binding Data

This compound exhibits potent inhibitory activity against both MAO-A and MAO-B. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Protein | IC50 (μM) |

| This compound | MAO-A | 0.07 |

| This compound | MAO-B | 0.75 |

| Table 1: Inhibitory potency of this compound against MAO-A and MAO-B.[1] |

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of MAO-A and MAO-B, which leads to an increase in the synaptic concentration of monoamine neurotransmitters.[6] This modulation of neurotransmitter levels is the basis for the therapeutic effects of MAO inhibitors in depression and other neurological disorders.[5]

Beyond its role in neurotransmitter metabolism, MAO-A has been implicated in signaling pathways related to cancer progression. For instance, in prostate cancer, MAO-A expression can be promoted by the androgen receptor (AR), and its activity can influence the expression of apoptosis inhibitors like survivin.[8]

The diagram below illustrates the general consequence of MAO inhibition on neurotransmitter levels.

Caption: Effect of this compound on Monoamine Neurotransmitter Levels.

Experimental Protocols

The inhibitory activity of this compound is determined using enzyme inhibition assays. A common method is a continuous spectrophotometric or fluorometric assay that measures the product of the MAO-catalyzed reaction.

A. General Experimental Workflow for MAO Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound like this compound.

Caption: Workflow for MAO Inhibition Assay.

B. Detailed Protocol for Spectrophotometric MAO Inhibition Assay [10]

This protocol is adapted for determining the IC50 values of this compound for both MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound (test inhibitor)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in potassium phosphate buffer.

-

Prepare stock solutions of kynuramine and benzylamine in water.

-

-

MAO-A Inhibition Assay:

-

In a 96-well plate, add 20 µL of each concentration of this compound dilution.

-

Add 160 µL of potassium phosphate buffer.

-

Add 20 µL of MAO-A enzyme solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of kynuramine substrate solution.

-

Immediately measure the increase in absorbance at 316 nm (for the formation of 4-hydroxyquinoline) every minute for 20 minutes at 37°C.

-

-

MAO-B Inhibition Assay:

-

Follow the same procedure as for MAO-A, but use MAO-B enzyme and benzylamine as the substrate.

-

Measure the increase in absorbance at 250 nm (for the formation of benzaldehyde).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

C. Luminescent MAO Assay

For higher sensitivity, a luminescent assay such as the MAO-Glo™ Assay can be used.[11][12] This assay utilizes a luminogenic MAO substrate that is converted into luciferin, which is then detected by luciferase.

Principle: The MAO enzyme oxidizes a pro-luciferin substrate, which then undergoes a chemical reaction to form luciferin. In the presence of luciferase, luciferin is oxidized, producing a stable glow-type luminescent signal that is proportional to MAO activity.

Brief Protocol:

-

Incubate the MAO enzyme with various concentrations of this compound.

-

Add the luminogenic MAO substrate and incubate to allow the enzymatic reaction to proceed.

-

Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value as described for the spectrophotometric assay.

This luminescent method is often more sensitive than fluorometric or spectrophotometric assays and is well-suited for high-throughput screening.[11][12]

Conclusion

This compound is a potent dual inhibitor of MAO-A and MAO-B. Its mechanism of action involves the direct binding to and inhibition of these enzymes, leading to an increase in monoamine neurotransmitter levels. The quantitative assessment of its inhibitory activity can be reliably performed using spectrophotometric or more sensitive luminescent assays. Understanding the interaction of this compound with its target proteins is crucial for its development as a potential therapeutic agent for neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 5. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. psychscenehub.com [psychscenehub.com]

- 7. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 8. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

Technical Guide: Mao-IN-4 Selectivity for MAO-A vs MAO-B

To the intended audience of researchers, scientists, and drug development professionals:

Following a comprehensive search of available scientific literature and databases, no specific information has been found for a compound designated "Mao-IN-4." It is possible that this is a novel, unpublished compound, an internal designation not yet in the public domain, or a potential misnomer for another molecule.

Therefore, this guide will pivot to provide a detailed framework for assessing the selectivity of a hypothetical novel monoamine oxidase (MAO) inhibitor, which we will refer to as "Compound X," for MAO-A versus MAO-B. This framework will include established experimental protocols, data presentation standards, and the visualization of key concepts as requested.

Quantitative Analysis of MAO-A vs. MAO-B Inhibition by Compound X

The primary method for quantifying the selectivity of an inhibitor for MAO-A versus MAO-B is to determine its half-maximal inhibitory concentration (IC50) and/or its inhibitor constant (Ki) against each isozyme. A lower value indicates higher potency. The ratio of these values provides the selectivity index.

Table 1: Inhibitory Potency and Selectivity of Compound X against Human MAO-A and MAO-B

| Parameter | MAO-A | MAO-B | Selectivity Index (SI) |

| IC50 (nM) | [Insert experimental value] | [Insert experimental value] | IC50 (MAO-A) / IC50 (MAO-B) or vice versa |

| Ki (nM) | [Insert experimental value] | [Insert experimental value] | Ki (MAO-A) / Ki (MAO-B) or vice versa |

Note: The selectivity index is calculated by dividing the IC50 or Ki value for the less potently inhibited isoform by the value for the more potently inhibited isoform. A high selectivity index (typically >10) indicates significant selectivity for one isoform over the other.

Experimental Protocols

The determination of IC50 and Ki values for MAO inhibitors typically involves in vitro enzyme inhibition assays. Below are detailed methodologies for conducting these experiments.

In Vitro MAO Inhibition Assay (IC50 Determination)

This protocol is designed to determine the concentration of Compound X required to inhibit 50% of the activity of recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-A selective substrate (e.g., serotonin)

-

MAO-B selective substrate (e.g., benzylamine or phenylethylamine)[1]

-

A non-selective substrate such as kynuramine can also be used for both enzymes.[2]

-

Compound X (test inhibitor)

-

Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[1][2]

-

Phosphate buffer

-

Detection reagent (e.g., Amplex Red, horseradish peroxidase)

-

96-well microplates

-

Plate reader (fluorometric or spectrophotometric)

Procedure:

-

Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B to a working concentration in phosphate buffer.

-

Inhibitor Preparation: Prepare a serial dilution of Compound X in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.

-

Assay Reaction:

-

In a 96-well plate, add the enzyme solution.

-

Add the various concentrations of Compound X or the positive control inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

-

Detection: The enzymatic reaction produces hydrogen peroxide (H₂O₂). The H₂O₂ can be detected using a coupled reaction with a fluorometric or colorimetric probe. For example, in the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin, which can be measured (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis:

-

Measure the fluorescence or absorbance over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Enzyme Kinetics (Ki Determination)

To determine the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Procedure:

-

Follow the general procedure for the IC50 assay.

-

Vary the concentrations of both the substrate and Compound X.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Data Analysis: Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the Ki value and the mode of inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of an MAO inhibitor.

Caption: Workflow for MAO Inhibition IC50 Determination.

MAO Catalytic Cycle and Inhibition

Monoamine oxidases catalyze the oxidative deamination of monoamines. This process is a key target for inhibitors.

Caption: Simplified MAO Catalytic Cycle and Point of Inhibition.

Conclusion

While information on "this compound" is not currently available, the methodologies and frameworks presented provide a comprehensive guide for the characterization of any novel MAO inhibitor. The determination of IC50 and Ki values against both MAO-A and MAO-B is fundamental to establishing the potency and selectivity profile of a new chemical entity targeting these important enzymes. Rigorous adherence to established protocols and clear data presentation are paramount for the successful progression of such compounds in a drug discovery pipeline.

References

Mao-IN-4: A Potent Monoamine Oxidase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of Mao-IN-4, a potent inhibitor of monoamine oxidases (MAO). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of MAO inhibitors.

Chemical Structure and Properties

This compound, with the CAS number 3023217-85-5, is a small molecule inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] Its chemical formula is C18H11Cl2N3OS, and it has a molecular weight of 388.27 g/mol .[1] The IUPAC name for this compound is (E)-N'-(benzofuran-2-ylmethylene)-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. A visual representation of its chemical structure is provided below.

Chemical Structure of this compound

A 2D chemical structure diagram of the this compound molecule.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (E)-N'-(benzofuran-2-ylmethylene)-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |

| CAS Number | 3023217-85-5 | [1] |

| Molecular Formula | C18H11Cl2N3OS | [1] |

| Molecular Weight | 388.27 g/mol | [1] |

| IC50 (MAO-A) | 0.07 µM | [1] |

| IC50 (MAO-B) | 0.75 µM | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as an inhibitor of monoamine oxidases A and B. These enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3][4] By inhibiting MAO-A and MAO-B, this compound effectively increases the concentration of these neurotransmitters in the synaptic cleft, which is the proposed mechanism for its potential therapeutic effects in neurological disorders like depression and Parkinson's disease.[1]

The inhibition of MAO-A by compounds like this compound can have downstream effects on various signaling pathways. For instance, the breakdown of monoamines by MAO-A generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). This ROS production can, in turn, influence cellular processes such as apoptosis (programmed cell death) and mitogenic signaling.

Below is a diagram illustrating the general signaling pathway of MAO-A and the point of intervention for an inhibitor like this compound.

MAO-A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the inhibitory activity of this compound on MAO-A and MAO-B, a standard in vitro enzyme inhibition assay can be performed. The following is a detailed methodology for such an experiment.

MAO Inhibitory Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B enzymes.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (test compound)

-

Kynuramine (substrate for MAO)

-

Potassium phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.

-

Prepare a solution of kynuramine in potassium phosphate buffer.

-

Prepare solutions of recombinant human MAO-A and MAO-B in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of the 96-well microplate, add the appropriate buffer, the enzyme solution (MAO-A or MAO-B), and the diluted this compound solution (or vehicle control - buffer with DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The following diagram illustrates the general workflow for this experimental protocol.

Workflow for the in vitro MAO inhibitory activity assay.

Conclusion

This compound is a potent, dual inhibitor of both MAO-A and MAO-B. Its ability to modulate the levels of key neurotransmitters suggests its potential as a therapeutic agent for various neurological and psychiatric disorders. The provided technical information, including its chemical properties, mechanism of action, and a representative experimental protocol, serves as a valuable resource for researchers and drug development professionals exploring the potential of this and similar compounds. Further in-depth studies are warranted to fully elucidate its pharmacological profile and therapeutic efficacy.

References

- 1. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAO-A-induced mitogenic signaling is mediated by reactive oxygen species, MMP-2, and the sphingolipid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Cytotoxicity of Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity data and associated methodologies for inhibitors of Monoamine Oxidase (MAO). While specific data for a compound designated "Mao-IN-4" is not publicly available, this document synthesizes representative data from studies on various MAO-A inhibitors, offering a foundational understanding for researchers in the field. The guide details common experimental protocols for assessing cytotoxicity and illustrates the key signaling pathways influenced by MAO activity and its inhibition.

Quantitative Cytotoxicity Data of MAO-A Inhibitors

The cytotoxic effects of Monoamine Oxidase-A (MAO-A) inhibitors have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for several MAO-A inhibitors against different cell lines, as documented in recent studies.

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Citation |

| MAO-A Inhibitor S1 | A549 (Lung Cancer) | Not Specified | 33.37 | [1][2] |

| MAO-A Inhibitor S2 | A549 (Lung Cancer) | Not Specified | 146.1 | [1][2] |

| MAO-A Inhibitor S4 | A549 (Lung Cancer) | Not Specified | 208.99 | [1][2] |

| MAO-A Inhibitor S7 | A549 (Lung Cancer) | Not Specified | 307.7 | [1][2] |

| MAO-A Inhibitor S10 | A549 (Lung Cancer) | Not Specified | 147.2 | [1][2] |

| Clorgyline | HCT116 (Colorectal Cancer) | 48 | Not Specified (Potent Antiproliferative) | [3] |

| Doxorubicin with Clorgyline | HCT116 (Colorectal Cancer) | 48 | Synergistic Effect | [3] |

It is noteworthy that some MAO-A inhibitors, such as S1, S2, S4, and S10, did not exhibit antiproliferative activity against normal dermal fibroblast cells within the examined concentration range, suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols for Cytotoxicity Assays

The assessment of cytotoxicity is crucial in drug discovery and development.[4] Various assays are employed to measure cell viability and the cytotoxic effects of chemical compounds.[5][6] The most common methods utilized in the evaluation of MAO inhibitors are detailed below.

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

-

Principle: In living, metabolically active cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in 96-well plates and cultured to allow for attachment.

-

The cells are then treated with various concentrations of the test compound (e.g., a MAO inhibitor) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][7]

-

Following incubation, the MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

-

A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of the solution is measured using a spectrophotometer at a specific wavelength.

-

Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[7]

-

2.2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method for quantifying cytotoxicity based on the integrity of the cell membrane.[4][5]

-

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The amount of LDH in the medium is proportional to the number of dead cells.

-

Procedure:

-

Cells are cultured and treated with the test compound in the same manner as for the MTT assay.

-

After the incubation period, a sample of the cell culture medium is collected.

-

The LDH substrate is added to the medium, and the enzymatic reaction results in a colored product.

-

The absorbance is measured spectrophotometrically to determine the amount of LDH released.

-

Cytotoxicity is calculated by comparing the LDH levels in the treated wells to that of control wells (untreated cells and cells treated with a lysis buffer to induce maximum LDH release).

-

Signaling Pathways in MAO-A Inhibition and Cytotoxicity

Monoamine oxidases, particularly MAO-A, are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[8][9][10] The inhibition of MAO-A has been implicated in cancer therapy due to its role in tumor progression and metastasis.[2][3] The catalytic activity of MAO-A leads to the production of reactive oxygen species (ROS), which can cause DNA damage and oxidative stress, contributing to tumorigenesis.[1][11]

3.1. MAO-A and ROS-Mediated Signaling

The enzymatic activity of MAO-A contributes to cellular oxidative stress, which is a key factor in cytotoxicity.

Caption: MAO-A mediated ROS production and its role in tumorigenesis.

3.2. General Experimental Workflow for Cytotoxicity Testing

The process of evaluating the cytotoxic potential of a compound follows a standardized workflow from cell culture to data analysis.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

References

- 1. chemistry.uoc.gr [chemistry.uoc.gr]

- 2. mdpi.com [mdpi.com]

- 3. Unveiling the Intricacies of Monoamine Oxidase-A (MAO-A) Inhibition in Colorectal Cancer: Computational Systems Biology, Expression Patterns, and the Anticancer Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 10. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 11. Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mao-IN-4: A Novel Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mao-IN-4, a recently identified potent inhibitor of monoamine oxidases (MAOs). The information presented herein is curated from the primary scientific literature to support research and development efforts in the fields of neuropharmacology and medicinal chemistry.

Core Compound Summary

This compound, also identified as compound 2l in its discovery publication, is a novel benzofuran-thiazolylhydrazone derivative with significant inhibitory activity against both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][2] This compound has emerged from a series of synthesized molecules designed to explore the therapeutic potential of this chemical scaffold.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs against human MAO-A and MAO-B was determined using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This compound demonstrates a notable preference for MAO-A inhibition.

| Compound | Substituent (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 2a | 4-F | 0.08 ± 0.00 | 0.80 ± 0.04 |

| 2b | 4-Cl | 0.06 ± 0.00 | > 10 |

| 2c | 4-Br | 0.05 ± 0.00 | > 10 |

| 2d | 4-CH3 | 0.10 ± 0.01 | > 10 |

| 2e | 4-OCH3 | 0.12 ± 0.01 | > 10 |

| 2f | 3-Cl | 0.09 ± 0.00 | 1.37 ± 0.06 |

| 2g | 3-Br | 0.07 ± 0.00 | > 10 |

| 2h | 2-Cl | 0.15 ± 0.01 | 1.06 ± 0.05 |

| 2i | 2-Br | 0.11 ± 0.01 | 1.69 ± 0.08 |

| 2j | 2,4-diCl | 0.04 ± 0.00 | > 10 |

| 2k | 3,4-diCl | 0.03 ± 0.00 | > 10 |

| This compound (2l) | 2,5-diCl | 0.07 ± 0.00 | 0.75 ± 0.03 |

Data extracted from Osmani̇ye D, et al. ACS Omega, 2024.[1]

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting the activity of monoamine oxidases A and B. These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] By blocking MAO-A and MAO-B, this compound increases the synaptic availability of these neurotransmitters, which is a key mechanism for the treatment of depression and Parkinson's disease.[3][4]

The inhibition of MAO-A is primarily associated with antidepressant effects due to the increased levels of serotonin and norepinephrine.[3] Conversely, the inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it elevates dopamine levels in the brain.[3]

The signaling pathways affected by MAO inhibition are complex and can influence neuronal survival and function. For instance, the inhibition of MAO-B has been shown to be associated with the upregulation of anti-apoptotic factors like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), suggesting a neuroprotective role.[5]

Below are diagrams illustrating the general synthesis workflow for this compound and the canonical signaling pathway of MAO enzymes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]

- 5. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

Mao-IN-4: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mao-IN-4 is a potent and selective inhibitor of Monoamine Oxidase A (MAO-A), a key enzyme in the catabolism of monoamine neurotransmitters. With a significantly higher affinity for MAO-A over its isoform, MAO-B, this compound presents a promising pharmacological tool for investigating the therapeutic potential of selective MAO-A inhibition. This document provides a comprehensive overview of the current understanding of this compound, including its inhibitory activity, potential therapeutic applications in neurodegenerative disorders and oncology, and the underlying signaling pathways. Detailed experimental protocols for in vitro assessment of MAO-A inhibition are also provided to facilitate further research and development. It is important to note that while in vitro data are available, extensive in vivo efficacy, pharmacokinetic, and detailed signaling studies for this compound are not yet publicly available.

Introduction to this compound and Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are mitochondrial-bound enzymes that play a critical role in the metabolism of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine.[1] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[2] Inhibition of MAO-A increases the synaptic availability of serotonin and norepinephrine, a mechanism that has been successfully targeted for the treatment of depression and anxiety disorders.[1] Conversely, selective inhibition of MAO-B, which preferentially metabolizes dopamine, is a therapeutic strategy for Parkinson's disease.[3][4]

This compound has emerged as a selective inhibitor of MAO-A, suggesting its potential utility in conditions where modulation of serotonergic and noradrenergic signaling is desired.

Quantitative Data

The primary quantitative data available for this compound pertains to its in vitro inhibitory potency against the two MAO isoforms. This data is crucial for understanding its selectivity and potential therapeutic window.

| Compound | Target | IC50 (µM) | Selectivity (MAO-B/MAO-A) |

| This compound | MAO-A | 0.07[5] | 10.7 |

| This compound | MAO-B | 0.75[5] |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for both MAO-A and MAO-B enzymes. The selectivity index highlights its preference for MAO-A.

Potential Therapeutic Applications

Based on its selective MAO-A inhibition, this compound holds promise in several therapeutic areas. It is important to emphasize that the following applications are based on the known roles of MAO-A and the therapeutic effects of other MAO-A inhibitors; specific preclinical or clinical data for this compound in these indications is not yet available.

Neurodegenerative and Psychiatric Disorders

-

Depression: By preventing the breakdown of serotonin and norepinephrine, this compound could potentially alleviate depressive symptoms.[1] Animal models of depression, such as the forced swim test and chronic unpredictable mild stress, are commonly used to evaluate the efficacy of potential antidepressants.[6]

-

Parkinson's Disease: While MAO-B inhibitors are the standard for Parkinson's treatment, emerging evidence suggests a role for MAO-A in the neurodegenerative process.[7][8] MAO-A is involved in the metabolism of dopamine and the production of reactive oxygen species, which contribute to neuronal cell death.[7][9] Therefore, selective MAO-A inhibition with compounds like this compound may offer neuroprotective benefits.[7] Animal models of Parkinson's disease, such as those induced by MPTP or 6-OHDA, are instrumental in assessing neuroprotective effects.[2][10]

Oncology

Recent research has implicated MAO-A in cancer progression, making it a novel target for anticancer therapies.[11][12]

-

Tumor Growth and Metastasis: Elevated MAO-A expression has been observed in several cancers, including prostate and lung cancer.[11] MAO-A activity can promote tumorigenesis by increasing reactive oxygen species (ROS), which can lead to DNA damage and activate pro-survival signaling pathways.[11] Inhibition of MAO-A has been shown to suppress tumor growth and metastasis in preclinical models.[12][13]

-

Immune Checkpoint Modulation: MAO-A has been identified as a potential immune checkpoint modulator.[14] Its inhibition can reprogram tumor-associated macrophages from an immunosuppressive to an immunostimulatory state, enhancing the anti-tumor activity of CD8+ T cells.[14]

Signaling Pathways

The therapeutic effects of MAO-A inhibition are mediated through the modulation of various intracellular signaling pathways. While direct evidence for this compound's impact on these pathways is pending, the following are the key cascades likely to be affected based on the known functions of MAO-A.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][11][12][15] Dysregulation of this pathway is a hallmark of many cancers and is also implicated in neurodegenerative diseases.[5][11][12][15] MAO-A has been shown to regulate the Warburg effect (aerobic glycolysis) in cancer cells through the PI3K/Akt/mTOR pathway.[16] Inhibition of MAO-A can suppress this pathway, leading to decreased cancer cell proliferation and survival.[16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][9][10][17] The MAPK pathway is frequently dysregulated in cancer.[7][9][10][17] MAO-A inhibition has been shown to abrogate MAPK signaling, leading to the suppression of tumor growth.[18]

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound and other MAO inhibitors.

Fluorometric Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay is a rapid and sensitive method for screening MAO-A inhibitors.[9][19][20][21]

Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate (e.g., Tyramine).[9][19][20][21]

Materials:

-

MAO-A enzyme (human recombinant)

-

MAO-A substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red or equivalent)

-

MAO-A Assay Buffer

-

Test compound (this compound) and positive control (e.g., Clorgyline)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, HRP, and fluorometric probe in MAO-A Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of this compound and the positive control.

-

Assay Reaction:

-

To each well of the 96-well plate, add the MAO-A enzyme solution.

-

Add the test compound (this compound) or control to the respective wells.

-

Incubate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/HRP/probe mixture to all wells.

-

-

Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a specified duration (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HPLC-Based Assay for Neurotransmitter Quantification

This method allows for the quantification of neurotransmitter levels in biological samples (e.g., brain tissue homogenates from animal models) following treatment with a MAO inhibitor.[5][22][23]

Principle: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection is used to separate and quantify monoamine neurotransmitters and their metabolites.

Materials:

-

HPLC system with an electrochemical or fluorescence detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a mixture of methanol, sodium acetate, EDTA, and an ion-pairing agent)

-

Standards for neurotransmitters (serotonin, dopamine, norepinephrine) and their metabolites

-

Tissue homogenizer

-

Perchloric acid

Procedure:

-

Sample Preparation:

-

Rapidly dissect and homogenize brain tissue samples in ice-cold perchloric acid.

-

Centrifuge the homogenates to precipitate proteins.

-

Filter the supernatant before injection into the HPLC system.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the prepared sample onto the column.

-

Separate the neurotransmitters and their metabolites using a specific gradient or isocratic elution method.

-

Detect the analytes using an electrochemical or fluorescence detector set at the appropriate potentials or wavelengths.

-

-

Data Analysis:

-

Identify and quantify the neurotransmitters and metabolites by comparing their retention times and peak areas to those of the standards.

-

Normalize the concentrations to the tissue weight.

-

References

- 1. ADME - Wikipedia [en.wikipedia.org]

- 2. ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

- 22. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Mao-IN-4 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mao-IN-4 is a potent small molecule inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), with IC50 values of 0.07 µM and 0.75 µM, respectively[1]. MAOs are mitochondrial outer membrane enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine[1][2][3][4]. Inhibition of MAO-A, in particular, leads to an increase in the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications[1][2][3]. Furthermore, MAO-A activity is a source of reactive oxygen species (ROS) through the production of hydrogen peroxide as a by-product of its catalytic activity, implicating it in cellular oxidative stress and related pathologies[5][6][7]. Consequently, this compound holds significant promise as a tool for research in neurodegenerative diseases like Parkinson's and depression, as well as in cancer biology where MAO-A has been shown to play a role in tumor progression[1][8][9].

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound. The described assays will enable researchers to assess its target engagement, cellular potency, and functional effects on key cellular processes such as viability, oxidative stress, and apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Source |

| MAO-A | 0.07 | [1] |

| MAO-B | 0.75 | [1] |

Table 2: Exemplar Cellular Activity of a Potent MAO-A Inhibitor (Clorgyline) in SH-SY5Y Human Neuroblastoma Cells

| Assay | Endpoint | Effective Concentration | Observed Effect | Source |

| MAO-A Activity | 5-HIAA production | IC50: 0.017 µM | Inhibition of serotonin metabolism | [10] |

| ROS Production | H2O2 levels | 1 µM | Reduction in rotenone-induced ROS | [11] |

| Mitochondrial Respiration | Oxygen Consumption | 10 µM | Increased mitochondrial respiration | [12] |

Note: This table provides reference data for a well-characterized MAO-A inhibitor, clorgyline, in a relevant cell line. Similar assays should be performed to determine the specific cellular potency and effects of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Cellular Effects

Caption: this compound inhibits MAO-A, leading to increased neurotransmitter levels and reduced ROS production.

General Workflow for Cell-Based Assay Development with this compound

Caption: A generalized workflow for characterizing this compound in cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

SH-SY5Y cells

-

Culture medium

-

This compound

-

H2DCFDA (stock solution in DMSO)

-

H2O2 (positive control)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader (Ex/Em = 485/535 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Induction of Oxidative Stress (Optional): To assess the protective effect of this compound, cells can be pre-treated with the inhibitor before inducing oxidative stress with an agent like rotenone or H2O2.

-

Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 100 µM H2O2 for 1 hour).

-

H2DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C, protected from light.

-

Data Acquisition: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the relative change in ROS production.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

SH-SY5Y cells

-

Culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Staining: Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cellular MAO-A Activity Assay

This protocol measures the activity of MAO-A in cell lysates by detecting the production of H2O2.

Materials:

-

SH-SY5Y cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound

-

MAO-A specific substrate (e.g., p-tyramine or serotonin)[13]

-

Horseradish peroxidase (HRP)

-

A fluorogenic HRP substrate (e.g., Amplex Red)

-

Clorgyline (positive control for MAO-A inhibition)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Lysate Preparation: Culture and treat SH-SY5Y cells with this compound. After treatment, wash the cells with cold PBS and lyse them on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate protein to each well.

-

Inhibitor Incubation: Add this compound or clorgyline to the respective wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: Prepare a reaction mixture containing the MAO-A substrate, HRP, and the fluorogenic probe. Add this mixture to each well to initiate the reaction.

-

Data Acquisition: Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each condition. Determine the percentage of MAO-A inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the cellular characterization of the novel MAO inhibitor, this compound. By employing these assays, researchers can effectively determine its cellular potency, investigate its impact on key pathological processes such as oxidative stress and apoptosis, and further elucidate its mechanism of action. This information is critical for advancing our understanding of the therapeutic potential of this compound in a variety of disease models.

References

- 1. Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Assays Characterizing MAO A Function in Cancers | Springer Nature Experiments [experiments.springernature.com]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Hidden Notes of Redox Balance in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of monoamine oxidase-a increases respiration in isolated mouse cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Mao-IN-4 Administration in Mice

For Research Use Only

Introduction

Mao-IN-4 is a potent and selective inhibitor of Monoamine Oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO-A leads to an increase in the synaptic availability of these monoamines, making this compound a potential therapeutic agent for mood and anxiety disorders.[1][3] These application notes provide detailed protocols for the administration of this compound to mice via various routes to assess its pharmacokinetic profile and pharmacodynamic effects.

Data Presentation

Table 1: Recommended Maximum Administration Volumes and Needle Sizes for Mice

| Administration Route | Maximum Volume (mL/kg) | Recommended Needle Gauge |

| Intravenous (IV) | 5 | 27-30 |

| Intraperitoneal (IP) | 10 | 25-27 |

| Subcutaneous (SC) | 10 | 25-27 |

| Oral (PO) - Gavage | 10 | 20-22 (gavage needle) |

| Data synthesized from sources[4][5][6] |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

| Intravenous (IV) | 5 | 100 | 0.08 | 1500 | 2.5 |

| Intraperitoneal (IP) | 10 | 85 | 0.25 | 1200 | 3.0 |

| Subcutaneous (SC) | 10 | 70 | 0.5 | 800 | 3.5 |

| Oral (PO) | 20 | 45 | 1.0 | 500 | 4.0 |

| This table presents hypothetical data for illustrative purposes and may not reflect actual experimental results. |

Experimental Protocols

Preparation of this compound Formulation

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, 10% DMSO in corn oil)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Determine the desired concentration of this compound based on the target dose and administration volume.

-

Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen vehicle to the tube.

-

Vortex the mixture vigorously until the compound is completely dissolved or forms a homogenous suspension.

-

If the compound is difficult to dissolve, sonicate the mixture for 5-10 minutes.

-

Ensure the final formulation is sterile, especially for parenteral routes.[4] Filtration through a 0.22 µm syringe filter is recommended for solutions.

Administration Routes

General Considerations:

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[7]

-

Use proper animal restraint techniques to minimize stress and ensure accurate administration.[8]

-

Substances for parenteral administration should be sterile and isotonic.[4]

-

The rate of absorption generally follows IV > IP > IM > SC > PO.[4]

Materials:

-

This compound formulation

-

1 mL syringe with a 27-30 gauge needle

-

Animal restrainer for mice

-

Heat lamp (optional, for tail vasodilation)

Procedure:

-

Load the syringe with the correct volume of this compound formulation, ensuring no air bubbles are present.

-

Place the mouse in a suitable restrainer, exposing the tail.

-

If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the formulation. Successful injection will be indicated by the absence of a subcutaneous bleb.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Materials:

-

This compound formulation

-

1 mL syringe with a 25-27 gauge needle

Procedure:

-

Load the syringe with the correct volume of this compound formulation.

-

Manually restrain the mouse by scruffing the neck and securing the tail.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert the needle, bevel up, into the lower right quadrant of the abdomen to avoid the cecum and bladder.[6] The angle of insertion should be approximately 30-40 degrees.[6]

-

Aspirate briefly to ensure no fluid or intestinal contents are drawn into the syringe.

-

Inject the formulation smoothly.

-

Withdraw the needle.

Materials:

-

This compound formulation

-

1 mL syringe with a 25-27 gauge needle

Procedure:

-

Load the syringe with the correct volume of this compound formulation.

-

Manually restrain the mouse.

-

Lift the loose skin over the back, between the shoulder blades, to form a "tent".[5]

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Aspirate briefly to ensure a blood vessel has not been punctured.

-

Inject the formulation. A small lump or bleb will form under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

Materials:

-

This compound formulation

-

1 mL syringe

-

Flexible or rigid, ball-tipped gavage needle (20-22 gauge)

Procedure:

-

Load the syringe with the correct volume of this compound formulation and attach the gavage needle.

-

Properly restrain the mouse to ensure its head and body are in a straight line.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Allow the mouse to swallow the tip of the needle before advancing it gently into the esophagus. Do not force the needle.

-

Once the needle is in the correct position (a gentle resistance may be felt as it passes the cardiac sphincter), dispense the formulation.

-

Slowly and carefully withdraw the gavage needle.

-

Monitor the mouse for any signs of respiratory distress.

Visualizations

Caption: Signaling pathway of this compound as a MAO-A inhibitor.

References

- 1. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychscenehub.com [psychscenehub.com]

- 4. cea.unizar.es [cea.unizar.es]

- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. researchgate.net [researchgate.net]

Mao-IN-4: Application Notes and Protocols for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mao-IN-4 is a potent dual inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). As a critical enzyme in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, monoamine oxidases are significant targets in the research and development of therapeutics for neurological and psychiatric disorders. This compound provides a valuable tool for investigating the roles of MAO-A and MAO-B in cellular processes and disease models. This document outlines the application of this compound in Western blot analysis to assess its effects on MAO protein levels and downstream signaling pathways.

Mechanism of Action

This compound inhibits the enzymatic activity of both MAO-A and MAO-B, leading to an accumulation of monoamine neurotransmitters in the synaptic cleft and within the cell. This increase in monoamines can subsequently modulate various downstream signaling pathways, making it a compound of interest for studying neurobiology and pharmacology. The primary mechanism involves the blockage of the active site of the MAO enzymes, preventing the oxidative deamination of their substrates.

Data Presentation

The inhibitory activity of this compound has been quantified, providing a basis for determining appropriate concentrations for in vitro studies.

| Target | IC50 |

| MAO-A | 0.07 µM |

| MAO-B | 0.75 µM |

IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

When designing experiments, it is recommended to use a concentration range that brackets these IC50 values to observe dose-dependent effects. For Western blot analysis, typical starting concentrations could range from 0.1 µM to 10 µM, depending on the cell type and experimental goals.

Signaling Pathways

The inhibition of MAO-A and MAO-B by this compound leads to an increase in intracellular and synaptic levels of monoamines, which can trigger a cascade of downstream signaling events. For instance, elevated serotonin levels can activate serotonin receptors, which in turn can modulate pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. Similarly, increased dopamine can influence the Akt and ERK signaling pathways. Furthermore, MAO-A itself has been implicated in apoptotic signaling pathways.

Below are diagrams illustrating the primary mechanism of this compound and its potential impact on downstream signaling.

Caption: Mechanism of this compound action.

Application Notes and Protocols for Mao-IN-4 Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mao-IN-4, a potent monoamine oxidase (MAO) inhibitor, for immunofluorescence (IF) staining applications. This document outlines the inhibitor's characteristics, a detailed protocol for localizing monoamine oxidase A (MAO-A) and B (MAO-B) in cultured cells, and methods for quantitative analysis.

Introduction to this compound

This compound is a novel benzofuran–thiazolylhydrazone derivative that functions as a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] Identified as compound 2l in a 2024 study published in ACS Omega, this compound exhibits significant inhibitory activity, making it a valuable tool for research in areas such as neurobiology, psychiatry, and oncology, where MAO enzymes play a crucial role.[1][2][3] MAO-A and MAO-B are mitochondrial outer membrane enzymes responsible for the oxidative deamination of neurotransmitters and other biogenic amines.[2] Dysregulation of MAO activity has been implicated in various neurological and psychiatric disorders, including depression and Parkinson's disease.

The use of this compound in immunofluorescence staining can aid in studying the subcellular localization of MAO-A and MAO-B and investigating the effects of their inhibition on cellular processes.

Data Presentation

The inhibitory potency of this compound against human MAO-A and MAO-B has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | This compound (Compound 2l) IC50 (µM) |

| MAO-A | 0.073 ± 0.003 |

| MAO-B | 0.75 ± 0.03 |

Table 1: In vitro inhibitory activity of this compound against human MAO-A and MAO-B enzymes. Data sourced from Osmaniye D, et al. ACS Omega, 2024.[1][2]

Experimental Protocols